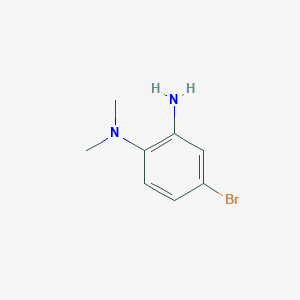
4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine, also known as 4-Bromo-DMA, is an organic compound that has been used in scientific research for a variety of applications. It is a colorless liquid with a pungent odor and a molecular weight of 228.14 g/mol. 4-Bromo-DMA is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool in drug development.
Mechanism of Action
4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine acts as a catalyst in biochemical reactions. It is able to activate substrates and accelerate the rate of reaction. In the case of peptide and protein synthesis, this compound acts as a catalyst for the formation of peptide bonds between amino acid residues. It is also able to activate substrates for other biochemical reactions, such as the synthesis of nucleic acids and the formation of disulfide bonds.
Biochemical and Physiological Effects
This compound is a useful tool in scientific research, but it is not known to have any significant biochemical or physiological effects in humans or animals. It is not known to be toxic or to have any adverse effects on the body.
Advantages and Limitations for Lab Experiments
4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine is a useful tool in laboratory experiments. It is a relatively inexpensive reagent that is easy to obtain and use. It is also a highly reactive compound that can be used to catalyze a variety of biochemical reactions. However, it is important to note that this compound is a hazardous material and should be handled with care. It should be stored in a safe place and should be used in a well-ventilated area.
Future Directions
There are a number of potential future directions for the use of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine in scientific research. It could be used to synthesize a variety of compounds for drug development, as well as for the synthesis of peptides and proteins. It could also be used to catalyze a variety of biochemical reactions, such as the formation of disulfide bonds and the synthesis of nucleic acids. Additionally, this compound could be used to study the structure and function of proteins and other biological molecules. Finally, this compound could be used to develop new methods for the synthesis of organic compounds.
Synthesis Methods
4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine can be synthesized from the reaction of 4-bromo-1,2-dimethoxybenzene and ammonia in aqueous media. The reaction is conducted at room temperature and the product is isolated by extraction with ethyl acetate. The reaction is shown below:
4-Bromo-1,2-dimethoxybenzene + NH3 → this compound
Scientific Research Applications
4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine is a useful tool in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool in drug development. In organic synthesis, this compound is used to synthesize a variety of compounds, such as amines, aldehydes, and carboxylic acids. In biochemical reactions, this compound can be used to catalyze the synthesis of a variety of peptides and proteins. In drug development, this compound is used to synthesize a variety of drug molecules.
properties
IUPAC Name |
4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVGHMWTQMHOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183251-89-0 |
Source


|
| Record name | 4-bromo-N1,N1-dimethylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





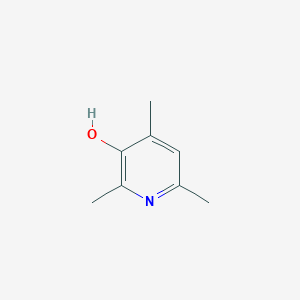



![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)
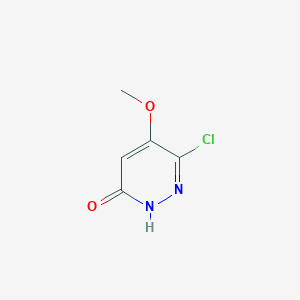
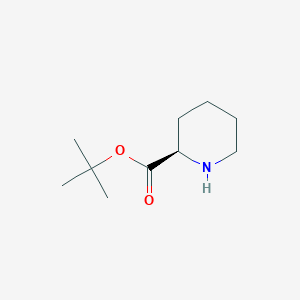
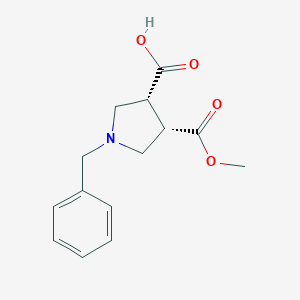
![8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl-](/img/structure/B180367.png)
